

# An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *5-Chloro-2-hydroxy-3-methylbenzaldehyde*

CAS No.: 23602-63-3

Cat. No.: B1350578

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CAS Number: 23602-63-3

This guide provides a comprehensive technical overview of **5-Chloro-2-hydroxy-3-methylbenzaldehyde**, a substituted salicylaldehyde with significant potential as a versatile building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, spectroscopic analysis, and applications, with a focus on its utility in the creation of novel molecules.

## Introduction and Core Chemical Identity

**5-Chloro-2-hydroxy-3-methylbenzaldehyde**, identified by the CAS number 23602-63-3, is an aromatic organic compound.<sup>[1][2]</sup> Its structure is characterized by a benzene ring substituted with a chloro, a hydroxyl, a methyl, and a formyl (aldehyde) group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in various synthetic pathways.

The presence of the hydroxyl group ortho to the aldehyde functionality is a defining feature of salicylaldehydes, leading to intramolecular hydrogen bonding that influences the compound's conformation and reactivity. The additional chloro and methyl substituents further modulate the electronic and steric properties of the aromatic ring, providing a handle for fine-tuning the characteristics of derivative compounds.

## Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of **5-Chloro-2-hydroxy-3-methylbenzaldehyde** is essential for its effective application in research and development.

### Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Source(s)
CAS Number	23602-63-3	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	[1][2][3]
Molecular Weight	170.59 g/mol	[1][2][3]
IUPAC Name	5-chloro-2-hydroxy-3-methylbenzaldehyde	[5]
Melting Point	59 °C	[6]
Appearance	Solid (form may vary)	
SMILES	<chem>CC1=CC(C)=CC(C=O)=C1O</chem>	[5]
InChIKey	NSKZAOKQZDLHGO-UHFFFAOYSA-N	[1][2][5]

### Spectroscopic Data Analysis

While comprehensive, fully assigned spectra for **5-Chloro-2-hydroxy-3-methylbenzaldehyde** are not readily available in public databases, we can predict the characteristic spectroscopic features based on its structure and the known effects of its functional groups. Commercial suppliers often indicate the availability of such data upon request.[7][8]

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta \sim 11.0$  ppm (s, 1H): The phenolic hydroxyl proton, deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group.
  - $\delta \sim 9.8$  ppm (s, 1H): The aldehydic proton.
  - $\delta \sim 7.4$ -7.6 ppm (d, 1H): Aromatic proton ortho to the aldehyde group.
  - $\delta \sim 7.2$ -7.4 ppm (d, 1H): Aromatic proton meta to the aldehyde group.
  - $\delta \sim 2.3$  ppm (s, 3H): The methyl group protons.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):
  - $\delta \sim 195$  ppm: Carbonyl carbon of the aldehyde.
  - $\delta \sim 160$  ppm: Aromatic carbon attached to the hydroxyl group.
  - $\delta \sim 120$ -140 ppm: Other aromatic carbons.
  - $\delta \sim 15$  ppm: Methyl carbon.

### 2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Characteristic
O-H Stretch	~3200-3400 (broad)	Intramolecular hydrogen bonding
Aromatic C-H Stretch	~3000-3100	
Aliphatic C-H Stretch (CH <sub>3</sub> )	~2850-2960	
Aldehyde C-H Stretch	~2750, ~2850	
C=O Stretch (Aldehyde)	~1650-1670	Conjugated aldehyde
C=C Stretch (Aromatic)	~1550-1600	
C-Cl Stretch	~700-800	

### 2.2.3. Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum would likely exhibit a molecular ion peak [M]<sup>+</sup> at m/z 170 and an [M+2]<sup>+</sup> peak at m/z 172 with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Key fragmentation patterns would likely involve the loss of a hydrogen atom to give an [M-1]<sup>+</sup> peak at m/z 169, and the loss of the formyl group (-CHO) to produce a fragment at m/z 141. Further fragmentation of the aromatic ring would also be observed.

## Synthesis and Reaction Mechanisms

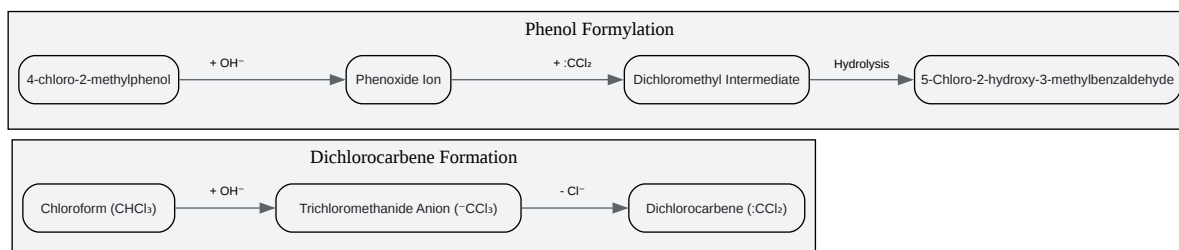
**5-Chloro-2-hydroxy-3-methylbenzaldehyde** is not a naturally occurring compound and must be synthesized. A plausible and efficient synthetic route is the ortho-formylation of 4-chloro-2-methylphenol via the Reimer-Tiemann reaction.

### The Reimer-Tiemann Reaction: A Mechanistic Overview

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. [9][10] The reaction typically involves treating a phenol with chloroform (CHCl<sub>3</sub>) in a basic solution. The key reactive intermediate is dichlorocarbene (:CCl<sub>2</sub>), which is generated in situ.

The mechanism proceeds through the following key steps:

- Deprotonation of Chloroform: The strong base (e.g., hydroxide) abstracts a proton from chloroform to form the trichloromethanide anion ( $^{-}\text{CCl}_3$ ).
- Formation of Dichlorocarbene: The trichloromethanide anion undergoes alpha-elimination, losing a chloride ion to form the highly electrophilic dichlorocarbene.
- Phenoxide Formation: The phenol starting material is deprotonated by the base to form a more nucleophilic phenoxide ion.
- Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the cation of the base.
- Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to yield the final aldehyde product.



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Caption: Generalized workflow of the Reimer-Tiemann reaction.

## Detailed Experimental Protocol (Proposed)

The following is a proposed, self-validating protocol for the synthesis of **5-Chloro-2-hydroxy-3-methylbenzaldehyde** from 4-chloro-2-methylphenol.

#### Materials:

- 4-chloro-2-methylphenol
- Sodium hydroxide (NaOH)
- Chloroform (CHCl<sub>3</sub>)
- Ethanol
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-chloro-2-methylphenol (1 equivalent) in ethanol.
- **Base Addition:** Add a solution of sodium hydroxide (4 equivalents) in water to the flask with stirring.
- **Heating:** Heat the mixture to 60-70°C in a water bath.
- **Chloroform Addition:** Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 30-60 minutes while maintaining the temperature and vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to prevent overheating.
- **Reaction Monitoring:** After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**

- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 2-3.
- Extract the product into ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure **5-Chloro-2-hydroxy-3-methylbenzaldehyde**.

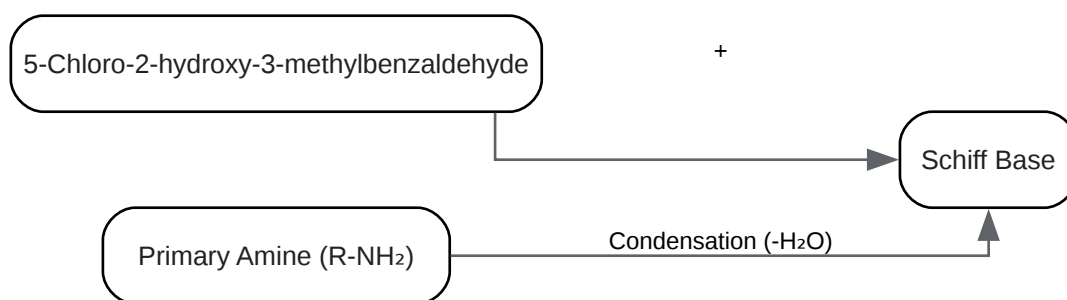
Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the obtained data with the expected values.

## Applications in Drug Discovery and Medicinal Chemistry

Substituted salicylaldehydes are important precursors in the synthesis of a wide range of biologically active compounds and complex molecular scaffolds. The unique combination of substituents in **5-Chloro-2-hydroxy-3-methylbenzaldehyde** makes it a valuable building block for generating molecular diversity in drug discovery programs.

## Synthesis of Schiff Bases

A primary application of salicylaldehydes is in the synthesis of Schiff bases (imines) through condensation with primary amines. The resulting salicylideneamines are versatile ligands capable of forming stable complexes with various metal ions. These metal complexes have been extensively investigated for their potential therapeutic applications, including as anticancer, antibacterial, and antifungal agents.



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Caption: General scheme for Schiff base formation.

## Precursor for Heterocyclic Compounds

The functional groups of **5-Chloro-2-hydroxy-3-methylbenzaldehyde** allow for its use in the synthesis of various heterocyclic systems, such as coumarins, chromones, and benzofurans. These scaffolds are prevalent in many natural products and approved drugs, and the introduction of the chloro and methyl substituents from the starting aldehyde can significantly influence the pharmacological profile of the final compounds.

## Role in Fragment-Based Drug Discovery

In the context of modern drug discovery, **5-Chloro-2-hydroxy-3-methylbenzaldehyde** can serve as a valuable fragment for screening against biological targets. Its relatively low molecular weight and distinct chemical features make it an attractive starting point for the development of more potent and selective inhibitors through fragment-linking or growing strategies.

## Safety and Handling

As a laboratory chemical, **5-Chloro-2-hydroxy-3-methylbenzaldehyde** should be handled with appropriate safety precautions.

## GHS Hazard Classification

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]

- H335: May cause respiratory irritation.[5]

## Recommended Safety Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Wear protective gloves (e.g., nitrile rubber).
  - Wear safety glasses with side-shields or goggles.
  - Wear a lab coat.
- Handling:
  - Avoid contact with skin and eyes.
  - Avoid inhalation of dust or vapors.
  - Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist. Always refer to the most current Safety Data Sheet (SDS) for comprehensive safety information.[11][12]

## Conclusion

**5-Chloro-2-hydroxy-3-methylbenzaldehyde** is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern provides a platform for the synthesis of a diverse range of novel compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for unlocking its full potential in the development of new therapeutic agents and other advanced materials.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1350578/docs#an-in-depth-technical-guide-to-5-chloro-2-hydroxy-3-methylbenzaldehyde\]](https://www.benchchem.com/product/b1350578/docs#an-in-depth-technical-guide-to-5-chloro-2-hydroxy-3-methylbenzaldehyde)

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